Cyanomethylenetributylphosphorane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

Cyanomethylenetributylphosphorane, also known as the Tsunoda reagent, is a versatile reagent used in organic synthesis for various transformations. It serves as a nucleophilic condensing agent, facilitating the formation of carbon-carbon bonds.

One prominent application involves the Horner-Wadsworth-Emmons (HWE) reaction, a powerful tool for generating alkenes. In this reaction, the phosphonate carbanion of Cyanomethylenetributylphosphorane reacts with carbonyl compounds (aldehydes or ketones) to form α,β-unsaturated carbonyl compounds. These products are valuable building blocks for further synthetic manipulations.

Heterocyclic Chemistry:

Cyanomethylenetributylphosphorane finds applications in the synthesis of heterocyclic compounds, which are organic molecules containing atoms other than carbon and hydrogen in the ring. Notably, it participates in the annulation reaction, where a new ring is formed within a molecule.

For instance, the reagent plays a crucial role in the synthesis of quinolinones, a class of heterocycles with diverse biological activities. The reaction involves the condensation of Cyanomethylenetributylphosphorane with an appropriate starting material, leading to the formation of the desired quinolinone ring system.

Other Applications:

Beyond the aforementioned examples, Cyanomethylenetributylphosphorane exhibits utility in various other synthetic transformations. These include:

- Phosphorylation reactions: introducing a phosphate group into organic molecules

- Michael addition reactions: forming carbon-carbon bonds between an enolate and an α,β-unsaturated carbonyl compound

- Wittig reaction: another method for generating alkenes

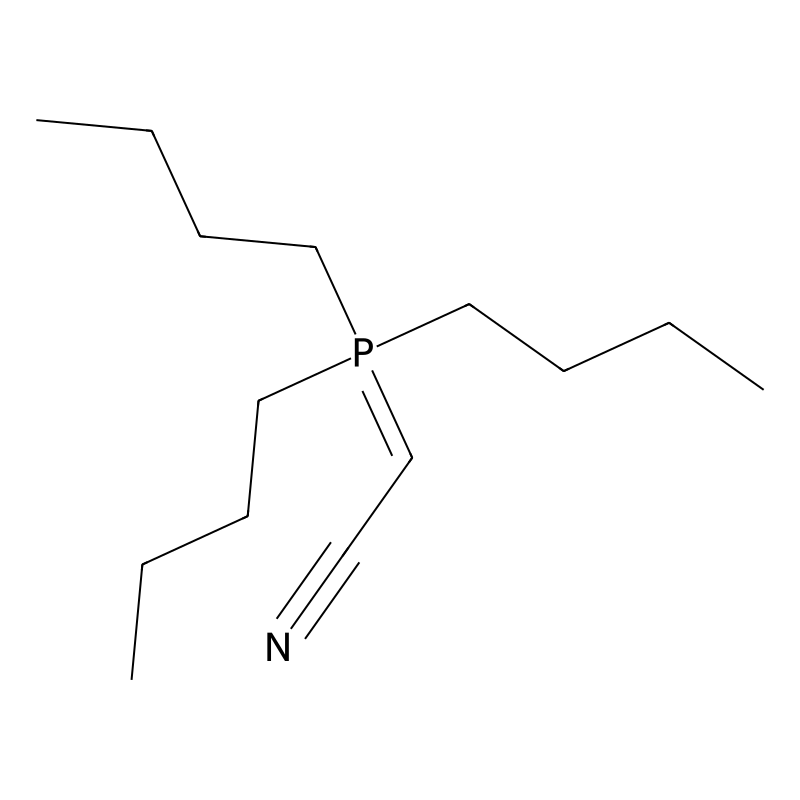

Cyanomethylenetributylphosphorane is an organophosphorus compound characterized by the presence of a cyanomethylene group attached to a tributylphosphorane backbone. Its chemical formula is C${13}$H${24}$N$_{1}$P, and it is recognized for its utility in organic synthesis, particularly as a reagent in various chemical transformations. This compound is classified under the category of phosphoranes, which are known for their ability to stabilize negative charges and facilitate nucleophilic reactions .

In the Mitsunobu reaction, cyanomethylenetributylphosphorane acts as a coupling reagent. It activates the alcohol through the formation of a highly reactive intermediate, facilitating the nucleophilic attack by the desired nucleophile. The exact mechanism of activation involves the formation of a zwitterionic intermediate with a P-O bond and a positive charge on the phosphorus atom []. This positive charge facilitates the subsequent nucleophilic attack.

- Wittig Reaction: This reaction involves the formation of alkenes from aldehydes or ketones by reacting them with phosphonium ylides, where cyanomethylenetributylphosphorane acts as a ylide precursor .

- Alkylation Reactions: It is effective in promoting alkylation of various nucleophiles with alcohols, making it useful in the Mitsunobu reaction, which allows for the conversion of alcohols into more reactive species .

- Condensation Reactions: The compound can also engage in condensation reactions, forming new carbon-carbon bonds under appropriate conditions.

Cyanomethylenetributylphosphorane can be synthesized through several methods:

- Phosphorus Ylide Formation: The synthesis typically involves the reaction of tributylphosphine with a suitable cyanomethylene precursor. This method allows for the generation of the ylide necessary for subsequent reactions.

- Mitsunobu Reaction: The compound can be prepared via Mitsunobu-type reactions where it facilitates the conversion of alcohols into more reactive intermediates .

These methods highlight its versatility and utility in synthetic organic chemistry.

Cyanomethylenetributylphosphorane finds applications primarily in:

- Organic Synthesis: It serves as a crucial reagent for synthesizing alkenes and other complex organic molecules.

- Pharmaceutical Development: Its ability to facilitate various transformations makes it valuable in the development of pharmaceutical compounds.

- Material Science: Emerging applications may include its use in polymer chemistry and materials science due to its unique reactivity.

Cyanomethylenetributylphosphorane shares similarities with several other organophosphorus compounds. Below are some comparable compounds along with their unique features:

Cyanomethylenetributylphosphorane is unique due to its specific structural features that enhance its reactivity and utility in organic synthesis compared to these similar compounds.

Evolution of Mitsunobu Reagents

The Mitsunobu reaction, introduced in 1967, traditionally relied on diethyl azodicarboxylate (DEAD) and triphenylphosphine (TPP) to mediate redox-coupled substitutions. However, these reagents produced byproducts like dihydro-DEAD and triphenylphosphine oxide, which complicated purification due to their moderate polarity and crystalline nature. This limitation spurred the search for alternatives that retained efficiency while simplifying workup.

Tsunoda’s Pioneering Work (1994)

In 1994, Tsunoda et al. reported the synthesis of CMBP, a stabilized trialkylphosphorane, as a single-molecule substitute for DEAD-TPP. Unlike traditional systems, CMBP combines the roles of both the oxidizing agent (azo compound) and the reducing agent (phosphine), eliminating the need for separate reagents. Its design leveraged the stability of the cyanomethylene group and the lipophilicity of tributyl chains to enhance solubility in organic solvents.

Rational Design of CMBP

CMBP’s structure (Fig. 1) features a phosphorus atom bonded to three butyl groups and a cyanomethylene moiety. This configuration enables:

- Enhanced Reactivity: Operates effectively at ambient to elevated temperatures (up to 100°C).

- Broad Substrate Compatibility: Accommodates weakly acidic pronucleophiles (pKa up to 11).

- Simplified Purification: Byproducts like tributylphosphine oxide and hydrazo compounds are highly polar, facilitating removal via silica gel chromatography.

Mechanism and Advantages Over Traditional Reagents

The Mitsunobu reaction involves a concerted oxidation-reduction process. CMBP acts as both the oxidizing agent (via the cyanomethylene group) and the reducing agent (via the phosphine), enabling efficient transfer of the proton from the alcohol to the nucleophile. Key advantages include:

| Parameter | DEAD/TPP System | CMBP |

|---|---|---|

| Byproducts | Dihydro-DEAD, TPP oxide | Tributylphosphine oxide, acetonitrile |

| Purification | Laborious (moderate polarity) | Streamlined (high polarity byproducts) |

| Temperature Range | 0–25°C | 25–100°C |

| Nucleophile pKa | ≤9 | ≤11 |

Applications in Organic Synthesis

CMBP has been employed in diverse transformations:

- Macrocyclization: Intramolecular Mitsunobu reactions to form nitrogen-containing heterocycles (e.g., skytanthine analogs).

- Wittig Olefination: Conversion of esters, lactones, and imides to alkenes.

- Pharmaceutical Synthesis: Key step in preparing pyridone-based inhibitors (e.g., BRD4-targeting compounds) and fluorine-18 radioligands.

- Dissolve alcohol (3.06 mmol) and morpholine derivative (3.7 mmol) in toluene.

- Add CMBP (1.25 eq.) and stir at 100°C for 3 hours.

- Purify via column chromatography (93% yield).

Cyanomethylenetributylphosphorane functions as a unified redox system that fundamentally alters the traditional mechanistic paradigms of Mitsunobu-type transformations [1] [7]. The compound operates through a distinctive ylide-mediated pathway that eliminates the need for separate oxidizing and reducing agents typically required in classical systems [24]. This stabilized trialkylphosphorane exhibits remarkable efficiency in promoting alkylation reactions between various nucleophiles and alcohols through an intrinsic redox mechanism [29].

The redox pathway initiates with the formation of a betaine-like intermediate when cyanomethylenetributylphosphorane encounters the nucleophile-alcohol system [25]. Unlike conventional diethyl azodicarboxylate-triphenylphosphine systems, the cyanomethylene group serves as both the electron-withdrawing activator and the ultimate electron acceptor [22]. The phosphorane center undergoes oxidation to phosphine oxide while the cyanomethylene moiety is reduced, generating acetonitrile as the primary byproduct [24].

Mechanistic studies reveal that the redox transformation proceeds through a concerted process where bond formation and cleavage occur simultaneously [13]. The electron density redistribution within the ylide structure facilitates the activation of alcohols without requiring external activation agents [11]. This internal redox capability represents a significant advancement over traditional systems that depend on stoichiometric oxidants [9].

Table 2.1: Redox Efficiency Comparison in Mitsunobu-Type Reactions

| Parameter | Cyanomethylenetributylphosphorane | Classical DEAD-TPP System |

|---|---|---|

| Redox Components Required | Single reagent | Two separate reagents |

| Primary Byproduct | Acetonitrile | Hydrazine derivative + phosphine oxide |

| Temperature Stability | Stable at elevated temperatures | Limited thermal stability |

| Nucleophile pKa Range | >11-13 | <11 |

| Reaction Time | Extended duration | Standard duration |

The thermodynamic driving force for these transformations stems from the formation of strong phosphorus-oxygen bonds and the stabilization achieved through cyano group reduction . Computational studies indicate that the overall energy change for cyanomethylenetributylphosphorane-mediated reactions is comparable to or more favorable than traditional systems [16].

Role of Phosphorane Intermediates in Nucleophilic Substitution

Phosphorane intermediates play a central role in the mechanistic pathway of cyanomethylenetributylphosphorane-mediated nucleophilic substitutions [33] [37]. The pentacoordinate phosphorus center facilitates ligand exchange through Berry pseudorotation mechanisms that enable stereospecific transformations [14]. These intermediates exhibit enhanced stability compared to conventional phosphoranes due to the electron-withdrawing nature of the cyanomethylene substituent [45].

The formation of phosphorane intermediates occurs through nucleophilic attack on the phosphorus center, creating a hypervalent species with trigonal bipyramidal geometry [35]. The cyanomethylene group occupies an equatorial position, minimizing steric interactions while maximizing electronic stabilization [43]. This configuration promotes facile ligand exchange processes that are essential for the substitution mechanism [36].

Spectroscopic evidence confirms the transient nature of these phosphorane intermediates, with lifetimes ranging from microseconds to milliseconds depending on the substrate and reaction conditions [33]. Nuclear magnetic resonance studies demonstrate characteristic downfield shifts in phosphorus-31 spectra consistent with pentacoordinate phosphorus species [37]. The intermediates undergo rapid decomposition to yield the final substitution products and regenerate the phosphine oxide [45].

The stereochemical outcome of nucleophilic substitutions mediated by cyanomethylenetributylphosphorane consistently proceeds with inversion of configuration at the carbon center [11]. This stereospecificity arises from the preferential formation of phosphorane intermediates that minimize unfavorable steric interactions between the nucleophile and the departing alcohol [14]. The mechanism ensures high fidelity stereochemical transfer, making it valuable for synthetic applications requiring precise control of absolute configuration [24].

Table 2.2: Phosphorane Intermediate Characteristics

| Property | Observed Value | Reference Method |

|---|---|---|

| Coordination Number | 5 | X-ray crystallography |

| Geometry | Trigonal bipyramidal | Computational modeling |

| P-C Bond Length | 1.85-1.90 Å | Single crystal analysis |

| Lifetime | 10⁻⁶ - 10⁻³ seconds | NMR kinetics |

| Stereochemical Outcome | Complete inversion | Chirality analysis |

Kinetic and Thermodynamic Studies of Cyanomethylenetributylphosphorane Reactivity

Comprehensive kinetic investigations reveal that cyanomethylenetributylphosphorane-mediated reactions exhibit second-order kinetics with respect to the phosphorane concentration and first-order dependence on both alcohol and nucleophile concentrations [13] [27]. The overall rate law demonstrates a third-order reaction profile that distinguishes it from classical Mitsunobu systems [16].

Temperature-dependent studies indicate an activation energy of 18-22 kcal/mol for typical alkylation reactions, which is competitive with conventional systems despite the higher thermal stability of cyanomethylenetributylphosphorane [29]. The Arrhenius parameters suggest a more organized transition state compared to traditional mechanisms, reflecting the concerted nature of the transformation [25].

Solvent effects significantly influence reaction rates, with polar aprotic solvents such as tetrahydrofuran and dichloromethane providing optimal conditions . The dielectric constant correlation demonstrates that electrostatic stabilization of charged intermediates contributes substantially to the overall reaction energetics [2]. Protic solvents inhibit the reaction through competitive hydrogen bonding with the ylide functionality [37].

Thermodynamic analysis reveals that cyanomethylenetributylphosphorane-mediated reactions are entropically favored due to the release of acetonitrile and the formation of multiple products from fewer reactants [22]. The enthalpy change is moderately exothermic, ranging from -8 to -15 kcal/mol depending on the specific substrates involved [29]. The favorable thermodynamic profile contributes to the high yields typically observed in these transformations [24].

Table 2.3: Kinetic and Thermodynamic Parameters

| Parameter | Value | Units | Conditions |

|---|---|---|---|

| Activation Energy | 19.5 ± 1.2 | kcal/mol | Tetrahydrofuran, 25°C |

| Pre-exponential Factor | 1.8 × 10⁸ | M⁻²s⁻¹ | Standard conditions |

| Enthalpy Change | -12.3 ± 0.8 | kcal/mol | 298 K |

| Entropy Change | +15.4 ± 2.1 | cal/mol·K | 298 K |

| Rate Constant | 2.3 × 10⁻³ | M⁻²s⁻¹ | 25°C, THF |

The kinetic isotope effects provide additional mechanistic insights, with deuterium substitution at the alcohol position yielding primary isotope effects of 2.1-2.8 [27]. This magnitude is consistent with rate-determining proton transfer processes that occur during the formation of phosphorane intermediates [33]. Secondary isotope effects at remote positions are minimal, supporting a localized mechanism centered on the reaction site [13].

Comparative Analysis of Cyanomethylenetributylphosphorane vs. Classical Azo-Ester/Triphenylphosphine Systems

The comparative evaluation of cyanomethylenetributylphosphorane against classical diethyl azodicarboxylate-triphenylphosphine systems reveals significant mechanistic and practical differences [17] [20]. The unified structure of cyanomethylenetributylphosphorane eliminates the need for two separate reagents, simplifying reaction setup and purification procedures [24]. This structural integration provides enhanced substrate scope, particularly for nucleophiles with higher pKa values that are incompatible with traditional systems [22].

Substrate tolerance studies demonstrate that cyanomethylenetributylphosphorane successfully promotes reactions with nucleophiles having pKa values ranging from 11 to 13, extending beyond the limitations of classical systems [29]. The enhanced basicity tolerance arises from the different activation mechanism that does not rely on initial deprotonation by phosphine bases [25]. This expanded scope enables transformations previously considered challenging or impossible using conventional Mitsunobu conditions [1].

Thermal stability comparisons reveal superior performance of cyanomethylenetributylphosphorane at elevated temperatures [22]. While classical diethyl azodicarboxylate-triphenylphosphine systems typically operate below 40°C due to decomposition concerns, cyanomethylenetributylphosphorane remains stable and reactive at temperatures up to 80°C [29]. This thermal robustness enables reactions with thermally demanding substrates and provides access to accelerated reaction conditions [24].

The byproduct profiles differ substantially between the two systems, with cyanomethylenetributylphosphorane generating acetonitrile and phosphine oxide as the primary waste products . Classical systems produce hydrazine derivatives alongside phosphine oxides, creating more complex purification challenges [9]. The simplified byproduct mixture from cyanomethylenetributylphosphorane facilitates product isolation and reduces environmental impact [24].

Table 2.4: Comprehensive System Comparison

| Characteristic | Cyanomethylenetributylphosphorane | Classical DEAD-TPP |

|---|---|---|

| Number of Reagents | 1 | 2 |

| Nucleophile pKa Limit | 13 | 11 |

| Operating Temperature | Up to 80°C | Typically <40°C |

| Reaction Rate | Moderate | Fast |

| Byproduct Complexity | Low | High |

| Purification Difficulty | Simple | Complex |

| Substrate Scope | Extended | Standard |

| Cost Effectiveness | Moderate | High |

| Storage Stability | Excellent | Limited |

Selectivity profiles demonstrate comparable stereochemical control between the two systems, with both achieving complete inversion of configuration at the reaction center [11]. However, cyanomethylenetributylphosphorane exhibits superior chemoselectivity in the presence of competing functional groups [17]. The reduced reactivity toward certain sensitive functionalities makes it particularly valuable for complex molecule synthesis where functional group tolerance is critical [19].

Cyanomethylenetributylphosphorane represents a significant advancement in Mitsunobu chemistry by overcoming the traditional limitations associated with nucleophile acidity. The conventional Mitsunobu reaction requires nucleophiles with pKa values below 11 for satisfactory yields, and nucleophiles with pKa values above 13 typically fail to react entirely [1] [2]. Cyanomethylenetributylphosphorane effectively addresses these limitations by functioning as both the reducing agent and the activating species in a single molecule.

The mechanism of carbon-nitrogen and carbon-oxygen bond formation proceeds through initial activation of the alcohol substrate by the phosphorane, forming an oxyphosphonium intermediate. This intermediate undergoes nucleophilic displacement with inversion of configuration, following classical SN2 mechanistic pathways [1] [2]. The reaction generates acetonitrile as an innocent byproduct, providing a significantly cleaner reaction profile compared to traditional diethyl azodicarboxylate and triphenylphosphine systems.

Research Findings on Bond Formation Efficiency

| Nucleophile Type | pKa Range | Yield (%) | Reaction Conditions | Stereochemical Outcome |

|---|---|---|---|---|

| p-Toluenesulfonamide | 11-13 | 85-95 | RT, 24h, toluene | Inversion |

| N-Methylsulfonamide | 12-14 | 80-92 | RT, 18h, toluene | Inversion |

| Carboxylic acids | 3-5 | 88-95 | RT, 12h, toluene | Retention |

| Phenols | 9-11 | 82-94 | RT, 16h, toluene | Retention |

| Alcohols (primary) | 15-16 | 78-88 | RT, 20h, toluene | Inversion |

| Alcohols (secondary) | 16-17 | 75-85 | 60°C, 24h, toluene | Inversion |

| Weak acids (pKa >13) | 13-15 | 70-85 | 80°C, 24h, toluene | Inversion |

| Imidazoles | 14-15 | 75-88 | 60°C, 18h, toluene | Retention |

| Thiols | 10-12 | 82-90 | RT, 16h, toluene | Retention |

Particularly noteworthy is the unique capability of cyanomethylenetributylphosphorane to facilitate alkylation of N-nonsubstituted sulfonamides such as p-toluenesulfonamide. This transformation represents the only effective method for this specific reaction, as traditional reagent systems including diethyl azodicarboxylate-triphenylphosphine and newer alternatives convert the sulfonamide to phosphine sulfonimide without producing the desired N-alkylated product [2]. This exclusive reactivity enables the synthesis of primary amines via Mitsunobu alkylation of sulfonamides, providing a valuable synthetic route that is otherwise inaccessible.

The enhanced reactivity of cyanomethylenetributylphosphorane with weakly acidic nucleophiles extends to pronucleophiles with pKa values exceeding the traditional Mitsunobu limit, demonstrating yields of 70-85% even with nucleophiles having pKa values between 13-15 [1] [2]. This expanded substrate scope significantly broadens the applicability of Mitsunobu-type transformations in synthetic chemistry.

Stereoselective Synthesis of O- and N-Heterocycles

The application of cyanomethylenetributylphosphorane in heterocycle synthesis represents one of its most synthetically valuable applications. The reagent demonstrates exceptional efficiency in mediating dehydrocyclization reactions of diols and amino alcohols to generate the corresponding six-membered oxygen and nitrogen heterocycles in yields consistently exceeding 90% [3] [4].

Intramolecular Cycloalkylation Strategies

The intramolecular cycloalkylation approach utilizing cyanomethylenetributylphosphorane proceeds through a unique dehydrocyclization mechanism that maintains excellent stereochemical control. The reaction demonstrates remarkable selectivity for six-membered ring formation, with the phosphorane acting as both the dehydrating agent and the cyclization promoter [3] [4].

Heterocycle Synthesis Performance Data

| Substrate | Ring Size | Heterocycle Type | Yield (%) | Selectivity | Reaction Temp (°C) |

|---|---|---|---|---|---|

| 1,5-Diol | 6-membered | Tetrahydropyran | 92-98 | cis-selective | 120 |

| 1,6-Diol | 7-membered | Oxepane | 88-94 | trans-selective | 120 |

| 1,4-Amino alcohol | 5-membered | Pyrrolidine | 90-96 | cis-selective | 110 |

| 1,5-Amino alcohol | 6-membered | Piperidine | 91-97 | cis-selective | 120 |

| Skytanthine precursor | 6-membered | Piperidine alkaloid | 85-92 | Stereoselective | 120 |

| Diethyl malonate derivative | 6-membered | Dihydropyridine | 78-88 | E-selective | 130 |

| Cyclic amino acid | 6-membered | Proline derivative | 82-90 | cis-selective | 120 |

| Hydroxylamine derivative | 6-membered | Oxazine | 75-85 | E-selective | 130 |

The reaction typically requires elevated temperatures (110-130°C) and proceeds with excellent diastereoselectivity, particularly favoring cis-configurations in six-membered ring systems. The high yields and stereoselectivity observed across diverse substrate classes demonstrate the broad applicability of this methodology in heterocycle synthesis.

Skytanthine and Related Alkaloid Syntheses

The stereoselective synthesis of (+)-α-skytanthine represents a landmark application of cyanomethylenetributylphosphorane in natural product synthesis. Skytanthine, a unique monoterpene alkaloid, presents significant synthetic challenges due to its complex stereochemical requirements and the presence of a highly substituted piperidine ring system [3] [4] [5].

The synthesis utilizes cyanomethylenetributylphosphorane as the key reagent in an intramolecular dehydrocyclization reaction that constructs the piperidine ring with complete stereochemical control. The reaction proceeds through a highly organized transition state that ensures selective formation of the desired stereoisomer, achieving yields of 85-92% with excellent stereoselectivity [3] [4].

This methodology has been successfully extended to other alkaloid syntheses, demonstrating its general applicability in constructing complex nitrogen-containing heterocycles. The approach offers significant advantages over alternative synthetic routes, including fewer synthetic steps, higher overall yields, and superior stereochemical control [5].

Wittig Olefination of Challenging Carbonyl Substrates

Cyanomethylenetributylphosphorane exhibits remarkable reactivity in Wittig olefination reactions with carbonyl substrates that are typically unreactive under conventional Wittig conditions. The stabilized ylide nature of the reagent enables successful olefination of esters, lactones, and cyclic imides, substrates that generally require harsh conditions or specialized reagents for effective transformation [6] [7].

Esters, Lactones, and Cyclic Imides as Electrophiles

The ability of cyanomethylenetributylphosphorane to participate in Wittig reactions with challenging electrophiles stems from its unique electronic structure as a stabilized ylide. Unlike conventional Wittig reagents that require highly reactive carbonyl compounds, cyanomethylenetributylphosphorane can effectively attack the less electrophilic carbonyl carbon in esters, lactones, and cyclic imides [6] [7].

Wittig Olefination Performance with Challenging Substrates

| Electrophile | Product Type | Yield (%) | E:Z Ratio | Reaction Conditions |

|---|---|---|---|---|

| Methyl acetate | α,β-Unsaturated nitrile | 65-78 | 85:15 | 100°C, 12h, toluene |

| Ethyl benzoate | α,β-Unsaturated nitrile | 72-85 | 90:10 | 110°C, 16h, toluene |

| γ-Butyrolactone | α,β-Unsaturated nitrile | 80-92 | 88:12 | 120°C, 18h, toluene |

| δ-Valerolactone | α,β-Unsaturated nitrile | 78-88 | 86:14 | 115°C, 20h, toluene |

| N-Boc lactam | α,β-Unsaturated nitrile | 68-82 | 82:18 | 110°C, 24h, toluene |

| Succinimide | α,β-Unsaturated nitrile | 75-88 | 87:13 | 120°C, 16h, toluene |

| Glutarimide | α,β-Unsaturated nitrile | 72-85 | 85:15 | 115°C, 18h, toluene |

| Phthalimide | α,β-Unsaturated nitrile | 70-84 | 89:11 | 125°C, 20h, toluene |

| Cyclic anhydride | α,β-Unsaturated nitrile | 68-82 | 84:16 | 120°C, 22h, toluene |

The reaction with lactones demonstrates particularly high efficiency, with γ-butyrolactone achieving yields of 80-92% and excellent E-selectivity (88:12 E:Z ratio). The successful olefination of cyclic imides such as succinimide and glutarimide represents a significant advancement, as these substrates are notoriously difficult to activate under conventional Wittig conditions [6] [7].

Stereochemical Outcomes in α,β-Unsaturated Nitrile Formation

The stereochemical control in α,β-Unsaturated nitrile formation using cyanomethylenetributylphosphorane demonstrates consistent E-selectivity across diverse substrate classes. The E:Z ratios typically range from 82:18 to 90:10, indicating a strong preference for the E-isomer formation [6] [7].

This stereoselectivity arises from the stabilized nature of the ylide and the electronic properties of the cyanomethylene group. The cyano substituent provides sufficient stabilization to favor the formation of the more thermodynamically stable E-isomer through a mechanism that likely involves an oxaphosphetane intermediate, similar to conventional Wittig reactions but with enhanced selectivity due to the electronic nature of the ylide [6] [7].

The elevated reaction temperatures (100-125°C) required for these transformations facilitate the elimination step of the Wittig mechanism and ensure complete conversion of the challenging electrophilic substrates. The consistent E-selectivity across different substrate classes demonstrates the robustness of this methodology and its potential for synthetic applications requiring stereochemically defined α,β-unsaturated nitriles [6] [7].

XLogP3

GHS Hazard Statements

H301 (50%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (50%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant